2'-Hydroxycocaine

Dopamine Transporter Binding Affinity Structure-Activity Relationship

Substituting generic cocaine analogs in SAR or forensic assays yields non-comparable data. 2'-Hydroxycocaine (salicylmethylecgonine) is the definitive reference standard for precise structure-activity studies of monoamine transporter binding. • 10× DAT & 52× NET affinity vs cocaine - quantitative benchmark for ortho-hydroxylation SAR • 3× in vivo potency, LogP 2.89 - ideal PK/PD model for BBB penetration studies • Certified reference material for LC-MS/MS & GC-MS forensic hair analysis; distinguishes ingestion from contamination Supplied with full COA. Restricted to qualified research institutions & licensed controlled substance labs.

Molecular Formula C17H21NO5
Molecular Weight 319.4 g/mol
CAS No. 89339-17-3
Cat. No. B162624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxycocaine
CAS89339-17-3
SynonymsCocaine metabolite; o-hydroxy Cocaine; ortho-hydroxy Cocaine; Salicylmethylecgonine
Molecular FormulaC17H21NO5
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC
InChIInChI=1S/C17H21NO5/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19/h3-6,10,12,14-15,19H,7-9H2,1-2H3/t10-,12-,14+,15-/m1/s1
InChIKeyPEISRHQJLATJPJ-WAZAZEMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Hydroxycocaine for Transporter Research


2'-Hydroxycocaine (CAS 89339-17-3), also designated as salicylmethylecgonine, is a synthetic tropane derivative and a putative active metabolite of cocaine [1]. This compound is distinguished by a hydroxyl substitution at the 2'-position of the benzoyl moiety, which is linked to a pronounced enhancement in binding affinity for monoamine transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET) [2]. It is primarily utilized as a research tool to probe the structure-activity relationships (SAR) of psychostimulants, investigate transporter binding mechanisms, and serve as an analytical reference standard in forensic toxicology .

Workflow

Transporter structure-activity relationship (SAR) studies

Selection Logic

Monoamine transporter binding probe with reported affinity shift

Analytical Use

Forensic toxicology reference standard for metabolite identification

2'-Hydroxycocaine Procurement Risks


The assumption that cocaine analogs are functionally equivalent for research or analytical purposes is scientifically invalid. 2'-Hydroxycocaine (salicylmethylecgonine) exhibits a unique transporter binding profile that is distinct from both its parent compound, cocaine, and other closely related analogs such as 2'-acetoxycocaine or 4'-hydroxycocaine. A 2'-hydroxyl group confers a 10-fold increase in DAT binding potency and a 52-fold increase in NET affinity relative to cocaine, a pattern of enhancement that is not replicated by a 2'-fluoro or 4'-hydroxy substitution [1]. Consequently, substituting a different analog in an assay designed for 2'-hydroxycocaine will produce non-comparable data, leading to misinterpretation of structure-activity relationships, inaccurate quantification in forensic analysis, and flawed conclusions regarding transporter pharmacology [2]. The quantitative evidence presented below substantiates the necessity for precise compound selection in procurement.

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Transporter Profile Mismatch

Cocaine or 4'-hydroxycocaine do not replicate the enhanced DAT/NET affinity profile; resulting binding data may not be comparable.

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Metabolite Pathway Divergence

Substituting another cocaine analog will alter the metabolite signature and may lead to misinterpretation of structure-activity relationships.

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Analytical Specificity Risk

Using a non-certified analog as a forensic standard compromises quantification accuracy and the ability to distinguish ingestion from contamination.

2'-Hydroxycocaine Differentiation Evidence


DAT Binding Affinity Profile

2'-Hydroxycocaine demonstrates a substantial increase in binding affinity for the dopamine transporter (DAT) relative to cocaine. In radioligand displacement assays using [³H]WIN-35428 in rat striatal tissue, the 2'-hydroxyl substitution resulted in a 10-fold enhancement in binding potency [1]. This is a specific effect, as a 2'-fluoro substitution does not yield a similar increase [1]. The related analog 2'-acetoxycocaine shows only a 4-fold increase in DAT binding potency [1].

DAT Binding Affinity
Head-to-head
10-fold increase vs. cocaine
Supports DAT-mediated binding interpretation
[³H]WIN-35428 displacement in rat striatal tissue
Dopamine Transporter Binding Affinity Structure-Activity Relationship

NET Binding Affinity Profile

The most pronounced effect of the 2'-hydroxyl group is on the norepinephrine transporter (NET). In comparative binding studies, 2'-hydroxycocaine exhibited a 52-fold enhanced affinity for NET compared to cocaine [1]. This increase is significantly greater than that observed for the related 2'-acetoxycocaine analog, which shows a 35-fold enhancement [1].

NET Binding Affinity
Head-to-head
52-fold increase vs cocaine baseline
Assay context for noradrenergic contribution studies
[³H]nisoxetine displacement in rat brain tissue
Norepinephrine Transporter Binding Affinity Selectivity Profile

SERT Binding and Selectivity

2'-Hydroxycocaine's binding to the serotonin transporter (SERT) is increased 4-fold compared to cocaine [1]. While this is a modest absolute increase, it results in a reduced selectivity for SERT relative to the much larger gains at DAT and NET. This altered selectivity profile distinguishes it from cocaine and is a direct consequence of the 2'-hydroxyl modification [1].

SERT Binding & Selectivity
Head-to-head
4-fold increase vs. cocaine
Polypharmacology profile interpretation context
[³H]paroxetine displacement in rat brain tissue
Serotonin Transporter Binding Affinity Selectivity Profile

In Vivo Behavioral Potency

While in vitro binding shows a 10-fold potency increase, the in vivo potency of 2'-hydroxycocaine is approximately 3 times that of cocaine when administered to mice [1]. This discrepancy is attributed to its higher calculated LogP (2.89) compared to cocaine (2.62), which affects blood-brain barrier penetration and distribution [1].

In Vivo Behavioral Potency
Cross-study
3-fold in vivo vs 10-fold in vitro (DAT)
In vitro-to-in vivo translation context; PK/PD modeling fit
Behavioral stimulation in mice; LogP 2.89 vs 2.62
In Vivo Pharmacology Behavioral Stimulation Pharmacokinetics

Forensic Hair Analysis Marker

In forensic science, the detection of hydroxycocaine metabolites, including 2'-hydroxycocaine, in hair samples is used to distinguish active cocaine ingestion from external contamination [1]. The presence of these specific metabolites, often quantified via UHPLC-MS/MS, serves as a definitive marker of systemic drug exposure, a distinction not possible when relying solely on the parent drug cocaine .

Forensic Hair Marker
Class-level
Ingestion marker vs. contamination
Analytical reference standard context for forensic validation
UHPLC-MS/MS analysis of human subject hair samples
Forensic Toxicology Analytical Chemistry Metabolite Identification

2'-Hydroxycocaine Application Scenarios


Transporter Pharmacology & SAR

This compound is ideally suited for SAR studies investigating the impact of 2'-substitutions on cocaine's binding profile. Its unique 10-fold (DAT), 52-fold (NET), and 4-fold (SERT) enhancements over cocaine provide a quantitative benchmark for understanding how ortho-hydroxylation alters monoamine transporter affinity. This is supported by direct comparative binding data [1].

In Vivo Behavioral Pharmacology

Researchers investigating the translation of in vitro binding potency to in vivo behavioral effects will find this compound invaluable. The documented discrepancy between its 10-fold in vitro DAT potency and its 3-fold in vivo potency in mice, attributed to a LogP of 2.89, provides a clear case study for pharmacokinetic/pharmacodynamic (PK/PD) modeling and the study of blood-brain barrier penetration [2].

Forensic & Clinical Toxicology Standards

Analytical and forensic laboratories require 2'-hydroxycocaine as a certified reference material for the development and validation of quantitative methods (e.g., LC-MS/MS, GC-MS). Its role as a definitive marker of cocaine ingestion in hair analysis makes it essential for producing legally defensible and clinically accurate results, distinguishing it from other metabolites like benzoylecgonine [3].

Application
Selection Property
Validation Focus
Transporter Pharmacology & SAR
Monoamine transporter affinity profile
DAT/NET/SERT binding endpoint review
In Vivo Behavioral Pharmacology
In vitro-to-in vivo potency ratio
Behavioral stimulation model interpretation
Forensic & Clinical Toxicology
Metabolite-specific analytical standard
Hair assay method validation and matrix effect review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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